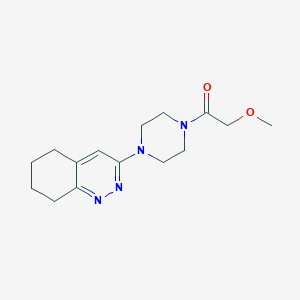

2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its composition. It contains an indole nucleus, which is aromatic in nature and known for its excessive π-electrons delocalization . This makes it similar to the benzene ring, where electrophilic substitution occurs readily .Scientific Research Applications

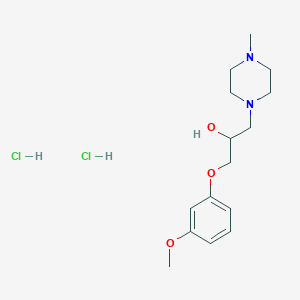

σ1 Receptor Antagonism for Pain Management

The study by J. Díaz et al. (2020) discusses the synthesis and pharmacological activity of a series of compounds, leading to the identification of a σ1 receptor (σ1R) antagonist clinical candidate for pain treatment. This compound demonstrates high aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models, highlighting the potential for developing analgesic agents from similar chemical frameworks J. Díaz et al., 2020.

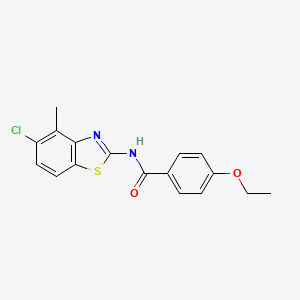

Antimicrobial Activity

H. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, suggesting the potential of similar structural motifs in developing antimicrobial agents H. Bektaş et al., 2007.

Anti-Inflammatory and Analgesic Agents

Research by A. Abu‐Hashem et al. (2020) on derivatives derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study illustrates the therapeutic potential of structurally complex compounds for treating inflammation and pain A. Abu‐Hashem et al., 2020.

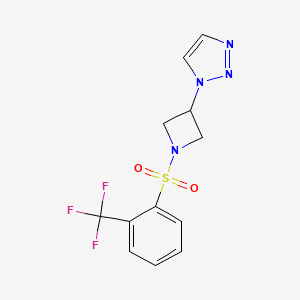

Biological and Enzyme Inhibitory Activities

Arif Mermer et al. (2018) explored the synthesis of 1,2,4-Triazole derivatives with a piperazine nucleus, evaluating their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The study demonstrates the versatility of piperazine-containing compounds in targeting a range of biological activities Arif Mermer et al., 2018.

Radiotracer Potential for Oncology

C. Abate et al. (2011) designed analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research underscores the importance of structural modifications in enhancing the diagnostic and therapeutic applications of chemical compounds in oncology C. Abate et al., 2011.

Future Directions

Given the diverse applications and biological activities of indole derivatives , there is immense potential for further exploration and development of compounds like “2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone”. Future research could focus on synthesizing a variety of such derivatives and studying their pharmacological activities.

properties

IUPAC Name |

2-methoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-21-11-15(20)19-8-6-18(7-9-19)14-10-12-4-2-3-5-13(12)16-17-14/h10H,2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKOWYFIHKMSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2887876.png)

![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2887885.png)

![2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2887891.png)

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2887899.png)